molecular formula C13H11F3N2O2S B6604540 ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate CAS No. 2137672-65-0

ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate

Cat. No.: B6604540
CAS No.: 2137672-65-0
M. Wt: 316.30 g/mol
InChI Key: BJFXJSFKYMGGQH-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a thiazole ring The ethyl ester group at the carboxylate position adds to its chemical diversity

Properties

IUPAC Name

ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-3-20-12(19)10-7(2)18-11(21-10)8-4-5-9(17-6-8)13(14,15)16/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFXJSFKYMGGQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CN=C(C=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, which is then subjected to a series of reactions to introduce the trifluoromethyl group. The thiazole ring is subsequently formed through cyclization reactions involving appropriate precursors. The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, including enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are explored for developing new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate specific enzymes, leading to desired therapeutic effects or biochemical changes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and pyridine-based molecules with trifluoromethyl groups. Examples include:

  • Ethyl 2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate
  • Methyl 4-methyl-2-[6-(trifluoromethyl)pyridin-3-yl]-1,3-thiazole-5-carboxylate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

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